molecular formula C9H8N2O2 B12353678 7-methoxy-4aH-quinoxalin-2-one

7-methoxy-4aH-quinoxalin-2-one

Cat. No.: B12353678
M. Wt: 176.17 g/mol
InChI Key: RVNCRUNBSUOQOF-UHFFFAOYSA-N
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Description

7-Methoxy-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and are found in various natural products and pharmaceutical agents. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-ones, including 7-methoxy-4aH-quinoxalin-2-one, can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with 1,2-dicarbonyl compounds. For instance, the reaction of o-phenylenediamine with dimethoxymethane under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of quinoxalin-2-ones often involves the use of catalytic processes to enhance yield and selectivity. Heterogeneous catalysis, using materials such as metal oxides or graphene-based composites, is frequently employed to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4aH-quinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methoxy-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as aldose reductase and reverse transcriptase, leading to its therapeutic effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-4aH-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group at the C7 position enhances its solubility and bioavailability, making it a valuable compound for pharmaceutical research .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxy-4aH-quinoxalin-2-one

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5,7H,1H3

InChI Key

RVNCRUNBSUOQOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=O)C=NC2C=C1

Origin of Product

United States

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